Product packaging for Anilinium p-tolylsulphonate(Cat. No.:CAS No. 14034-57-2)

Anilinium p-tolylsulphonate

Cat. No.: B084329
CAS No.: 14034-57-2
M. Wt: 265.33 g/mol
InChI Key: HFWCMJLOMOWFJL-UHFFFAOYSA-N
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Description

Historical Perspective and Early Chemical Investigations of Anilinium Salts and Arylsulfonates

The history of anilinium salts is intrinsically linked to the discovery of aniline (B41778) itself. In 1826, aniline was first isolated through the distillation of indigo. britannica.com The substance was independently discovered and named multiple times by different chemists in the following years, including "kyanol" by Friedlieb Runge in 1834 and "benzidam" by Nikolay Zinin in 1842, before August Wilhelm von Hofmann demonstrated in 1843 that these were all the same compound, which became known as aniline. wikipedia.orgfupress.net As a primary aromatic amine, aniline is a weak base and readily reacts with mineral acids to form salts. britannica.com The formation of anilinium chloride by treating aniline with hydrochloric acid is a classic example, yielding a salt where the anilinium cation features an elongated C-N bond compared to the parent aniline. wikipedia.org

The study of arylsulfonates also has deep roots in organic chemistry. Early investigations, such as the work of Henry Gilman and his colleagues published in 1925, explored the reactions between aryl sulfonates and organomagnesium halides. acs.org Sulfonic acids, in general, became crucial in the pharmaceutical industry as counter-ions for forming stable acid-addition salts and as catalysts in synthesis. nih.gov Arylsulfonates, including p-tolylsulfonates (tosylates), were recognized for their utility as effective leaving groups in nucleophilic substitution reactions and as electrophilic partners in cross-coupling reactions, owing to their stability and ease of synthesis from phenols. googleapis.comresearchgate.net The convergence of these two fields of study—the acid-base chemistry of aniline and the synthetic utility of arylsulfonates—provided the foundation for the synthesis and investigation of anilinium p-tolylsulfonate.

Contemporary Significance of Anilinium p-tolylsulphonate in Synthetic Organic Chemistry and Materials Science Disciplines

In modern chemical research, anilinium p-tolylsulfonate and related compounds are valued for their multifaceted roles. In synthetic organic chemistry, the salt serves as a catalyst and a precursor. For instance, anilinium p-tolylsulfonate has been employed as a bifunctional organocatalyst. lookchem.com The anilinium cation can act as a proton source, while the tosylate anion can serve as a weakly coordinating counter-ion or participate in reactions. This dual functionality is harnessed in processes like the conversion of biomass-derived carbohydrates into valuable platform chemicals such as 5-hydroxymethylfurfural. lookchem.com Furthermore, the components of the salt are independently significant; p-toluenesulfonate esters are common alkylating agents, and aniline is a cornerstone building block for countless nitrogen-containing compounds. google.comorganic-chemistry.org

The significance of anilinium p-tolylsulfonate extends into materials science, primarily through its connection to conducting polymers and functional organic materials. polyu.edu.hk Polyaniline (PAni), a prominent conducting polymer, is typically synthesized via the oxidative polymerization of aniline in an acidic medium, which forms anilinium salt intermediates. fupress.netscielo.br The choice of the acid dopant, such as a sulfonic acid, is crucial as the counter-ion becomes incorporated into the polymer backbone, influencing the material's solubility, processability, and electrical properties. scielo.brnih.gov The study of anilinium dodecylbenzene (B1670861) sulfonate, a close analog, has provided insights into the formation mechanism and self-assembly of such systems. scielo.br Research on crystalline structures of related compounds, like 4-methyl-anilinium p-toluenesulfonate, contributes to the fundamental understanding of non-covalent interactions that govern the architecture of solid-state materials. nih.gov These materials are of interest for applications in electronics, sensors, and anticorrosive coatings. scielo.br

Scope and Strategic Research Objectives Pertaining to this compound

The strategic research objectives surrounding anilinium p-tolylsulfonate are focused on leveraging its unique chemical properties for advancements in catalysis, synthesis, and materials development. Key research goals include:

Development of Novel Catalytic Systems: A primary objective is the design and application of anilinium p-tolylsulfonate as an efficient, recyclable, and metal-free organocatalyst. lookchem.com Research focuses on its use in acid-catalyzed reactions, such as esterifications, and in promoting complex transformations for the synthesis of pharmaceuticals and fine chemicals. researchgate.netdiva-portal.org

Mechanistic Elucidation: A fundamental research scope involves the detailed study of reaction mechanisms where anilinium p-tolylsulfonate acts as a catalyst or reagent. This includes kinetic studies of nucleophilic substitution reactions involving tosylates and anilines to understand transition state structures. lookchem.com Theoretical and molecular modeling studies are also employed to simulate the formation of anilinium sulfonate salts and predict their reactivity. scielo.br

Synthesis of Functional Materials: In materials science, a major objective is to use anilinium p-tolylsulfonate and its derivatives as building blocks for novel functional materials. polyu.edu.hkgrafiati.com This includes the controlled synthesis of doped polyanilines with tailored electronic and physical properties for use in electronic devices. scielo.brnih.gov Another area of interest is the creation of crystalline organic-inorganic hybrid materials where the specific pairing of the anilinium cation and tosylate anion dictates the solid-state packing and resulting properties. nih.govacs.org

Expanding Synthetic Utility: Researchers aim to broaden the applications of arylsulfonates, including tosylates derived from this salt, as coupling partners in modern carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netorganic-chemistry.org This involves developing new palladium-catalyzed or metal-free coupling methodologies that utilize the tosylate group's reactivity. organic-chemistry.org

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key identifiers and properties of the compound.

PropertyValue
CAS Number 14034-57-2
Molecular Formula C₁₃H₁₅NO₃S
Molecular Weight 265.33 g/mol
Synonyms Aniline p-toluenesulfonate; Benzenamine, 4-methylbenzenesulfonate
Boiling Point 484.8°C at 760 mmHg
Flash Point 247°C

Data sourced from LookChem. lookchem.com

Table 2: Selected Research Applications of this compound and Related Compounds This interactive table highlights the diverse roles of the compound and its constituent parts in chemical research.

Research AreaSpecific ApplicationCompound TypeKey Finding/ObjectiveReference(s)
Organocatalysis Conversion of biomass to 5-HMFAnilinium p-tolylsulfonateActs as a recyclable, bifunctional organocatalyst. lookchem.com
Materials Science Precursor for conducting polymersAnilinium sulfonate saltsFormation of anilinium salt is the first step in synthesizing doped polyaniline. scielo.br
Organic Synthesis Nucleophilic substitution reactionsAryl p-tolylsulfonatesTosylate serves as an efficient leaving group. googleapis.comresearchgate.net
Organic Synthesis Alkylation reactionsAlkyl p-toluenesulfonatesUsed as alkylating agents for anilines to form N,N-dialkylanilines. google.com
Solid-State Chemistry Crystal engineering4-Methyl-anilinium p-toluenesulfonateStudy of intermolecular interactions and crystal packing. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO3S B084329 Anilinium p-tolylsulphonate CAS No. 14034-57-2

Properties

CAS No.

14034-57-2

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

aniline;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C6H7N/c1-6-2-4-7(5-3-6)11(8,9)10;7-6-4-2-1-3-5-6/h2-5H,1H3,(H,8,9,10);1-5H,7H2

InChI Key

HFWCMJLOMOWFJL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)N

Other CAS No.

14034-57-2

Origin of Product

United States

Advanced Synthetic Methodologies and Preparative Strategies for Anilinium P Tolylsulphonate

Established Chemical Synthesis Pathways for Anilinium p-tolylsulphonate Derivatives

The formation of anilinium p-tolylsulfonate is primarily achieved through straightforward acid-base chemistry and can also be facilitated through more complex multicomponent reaction systems where it may be generated in situ.

Protonation Reactions and Salt Formation with p-Toluenesulfonic Acid

The most fundamental and widely employed method for the synthesis of anilinium p-tolylsulfonate is the direct protonation of aniline (B41778) with p-toluenesulfonic acid. This acid-base reaction is typically characterized by its simplicity, high atom economy, and generally high yields. The reaction involves the transfer of a proton from the sulfonic acid group of p-toluenesulfonic acid to the lone pair of electrons on the nitrogen atom of the aniline molecule. nih.gov This results in the formation of the anilinium cation and the p-tolylsulfonate anion, which are held together by electrostatic attraction.

The synthesis is typically carried out by dissolving stoichiometric amounts of aniline and p-toluenesulfonic acid in a suitable solvent. researchgate.net The choice of solvent can influence the reaction rate and the ease of product isolation. Polar solvents are generally preferred to facilitate the dissolution of the ionic product. Upon mixing the reactants, the salt often precipitates from the solution, or it can be isolated by evaporation of the solvent. For instance, high-quality single crystals of 4-methylanilinium p-toluenesulfonate, a derivative, have been successfully obtained by reacting 4-methylaniline and p-toluenesulfonic acid in ethanol (B145695), followed by slow evaporation of the solvent over a period of two weeks. researchgate.net

The reaction can be represented as: C₆H₅NH₂ + CH₃C₆H₄SO₃H → [C₆H₅NH₃]⁺[CH₃C₆H₄SO₃]⁻

Multicomponent Reaction Approaches for Anilinium Salt Generation

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all the reactants. In the context of anilinium salt generation, p-toluenesulfonic acid often plays a crucial role as a catalyst, where the formation of an anilinium salt is a key intermediate step. niscpr.res.inpreprints.org

While a specific MCR designed for the sole purpose of producing anilinium p-tolylsulfonate is not commonly reported, numerous MCRs utilize aniline and p-toluenesulfonic acid to generate the anilinium salt in situ. This protonated aniline then acts as a more reactive electrophile in subsequent steps of the reaction. For example, p-toluenesulfonic acid has been effectively used as a catalyst in the one-pot, three-component synthesis of α-amino nitriles from aldehydes, amines (such as aniline), and trimethylsilyl (B98337) cyanide. niscpr.res.in In this reaction, the initial step is the protonation of the imine formed from the aniline and aldehyde, which is facilitated by p-toluenesulfonic acid.

Another example is the Groebke-Blackburn-Bienayme (GBB) type multicomponent synthesis of 3-anilino-imidazo[1,2-a]pyridines, where p-toluenesulfonic acid can be employed as a catalyst to facilitate the formation of the desired product through a series of C-N bond formations. researchgate.net These reactions highlight the utility of anilinium salt formation in facilitating complex molecular constructions.

Table 1: Role of p-Toluenesulfonic Acid in Multicomponent Reactions Involving Aniline

Multicomponent ReactionReactantsRole of p-Toluenesulfonic AcidProduct Type
α-Amino Nitrile Synthesis niscpr.res.inAldehyde, Aniline, Trimethylsilyl CyanideCatalyst to protonate the in-situ formed imineα-Amino Nitriles
Imidazo[1,2-a]pyridine Synthesis researchgate.netAryl Glyoxal, Aniline, 2-AminopyridineCatalyst for C-N bond formation3-Anilino-imidazo[1,2-a]pyridines
Tetrahydroquinoline Synthesis rsc.orgAliphatic Ketones, Substituted AnilinesCatalyst for tandem reactionPolysubstituted 1,2-dihydroquinolines

Development of Novel and Green Synthesis Protocols

In recent years, there has been a growing emphasis on the development of environmentally benign and sustainable synthetic methods. For the synthesis of anilinium p-tolylsulfonate, several green approaches can be envisioned, drawing from methodologies applied to similar organic reactions. These methods aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and shorten reaction times.

Promising green synthesis protocols for anilinium p-tolylsulfonate include:

Solvent-free Synthesis: Performing the reaction in the absence of a solvent is a highly desirable green approach. The direct grinding or mixing of solid aniline and p-toluenesulfonic acid can lead to the formation of the anilinium salt. researchgate.net This method is often characterized by its simplicity, efficiency, and the elimination of solvent waste. Solvent-free sulfonylation of aniline with p-toluenesulfonyl chloride has been shown to be a highly exothermic reaction that can proceed without a catalyst at room temperature. semanticscholar.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. semanticscholar.org The formation of anilinium p-tolylsulfonate can be accelerated by ultrasonic irradiation, which promotes better mixing and mass transfer through the phenomenon of acoustic cavitation. Ultrasound-assisted synthesis of N,N-bis(phenacyl)aniline has demonstrated that this technique can lead to shorter reaction times and high yields under mild, solvent-free conditions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically reduce reaction times from hours to minutes. mdpi.comnih.gov The microwave-assisted synthesis of anilinium p-tolylsulfonate would involve exposing a mixture of aniline and p-toluenesulfonic acid, potentially without a solvent, to microwave irradiation. This method often leads to higher yields and cleaner reactions compared to conventional heating. For instance, the microwave-assisted synthesis of N-phenylsuccinimide from aniline and succinic anhydride (B1165640) is completed in minutes with moderate to good yields. nih.gov

Table 2: Comparison of Conventional and Potential Green Synthesis Methods for Anilinium Salts

Synthesis MethodTypical Reaction TimeSolvent UsageEnergy ConsumptionKey Advantages
Conventional HeatingHoursOften requires solventsHighWell-established
Solvent-free GrindingMinutes to HoursNoneLowEnvironmentally friendly, simple
Ultrasound-AssistedMinutes to HoursReduced or noneModerateEnhanced reaction rates, milder conditions
Microwave-AssistedMinutesReduced or noneModerate to high (short duration)Rapid synthesis, higher yields

Optimization of Reaction Parameters and Yield Enhancement Techniques

To maximize the yield and purity of anilinium p-tolylsulfonate, the optimization of various reaction parameters is crucial. Key parameters that can be adjusted include the molar ratio of reactants, reaction temperature, choice of solvent, and reaction time.

Molar Ratio of Reactants: In the direct protonation reaction, a stoichiometric 1:1 molar ratio of aniline to p-toluenesulfonic acid is theoretically required. However, in practice, a slight excess of one reactant may be used to ensure the complete conversion of the other. For the synthesis of a piperine-toluenesulfonic acid salt, screening of different molar ratios (1:2, 1:1, and 2:1) was performed to identify the optimal stoichiometry for salt formation. mdpi.com

Temperature: The reaction between aniline and p-toluenesulfonic acid is typically exothermic. researchgate.net Controlling the temperature is important, especially in large-scale synthesis, to prevent side reactions and ensure the formation of a high-purity product. For the oxidative polymerization of aniline in the presence of p-toluenesulfonic acid, conducting the reaction at low temperatures (e.g., 3-5 °C) with controlled cooling leads to a qualitatively different and more dispersible product compared to reactions run at higher temperatures without cooling. researchgate.net

Solvent Effects: The polarity of the solvent can significantly influence the solubility of the reactants and the product, thereby affecting the reaction rate and the ease of product isolation. researchgate.net More polar solvents can enhance the dissociation of the acid and stabilize the resulting ions, which can promote the reaction. rsc.org However, the choice of solvent also depends on the desired method of purification; for instance, a solvent in which the product has limited solubility at lower temperatures is ideal for recrystallization. The influence of solvent polarity has been shown to affect the structure of thin films of tetra(aniline)-surfactant complexes. rsc.org

Reaction Time: The reaction time should be sufficient to ensure complete conversion. The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC). semanticscholar.org For many acid-base salt formations, the reaction is nearly instantaneous upon mixing the reactants.

Methodologies for Purification and Isolation of this compound

The purification and isolation of anilinium p-tolylsulfonate are critical steps to obtain a product of high purity, which is essential for its subsequent applications. The primary methods for purification are based on the compound's solubility properties.

Recrystallization: Recrystallization is a widely used technique for purifying solid organic compounds. This method involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling the solution to allow the desired compound to crystallize out, leaving impurities in the solution. For anilinium toluenesulfonate (B8598656) derivatives, a mixed solvent system of ethanol and water (e.g., 1:1 or 7:3 v/v) has been used for growing single crystals, indicating its suitability for recrystallization. The selection of the solvent system is crucial to maximize yield and purity.

Slow Solvent Evaporation: This method is particularly useful for growing high-quality single crystals. The crude product is dissolved in a solvent in which it is soluble, and the solvent is allowed to evaporate slowly and undisturbed over a period of time. As the solvent evaporates, the concentration of the solute increases, leading to the formation of well-defined crystals. This technique was successfully employed for the synthesis of 4-methylanilinium p-toluenesulfonate from an ethanol solution. researchgate.net

Washing: After isolation by filtration, the solid anilinium p-tolylsulfonate can be washed with a small amount of a cold solvent in which the salt is sparingly soluble. This helps to remove any residual soluble impurities from the surface of the crystals.

Table 3: Purification Techniques for Anilinium Salts

Purification MethodPrincipleKey ParametersOutcome
RecrystallizationDifference in solubility at different temperaturesSolvent composition, Cooling rateHigh purity crystalline solid
Slow Solvent EvaporationGradual increase in concentration upon solvent removalSolvent choice, Evaporation rate, TemperatureHigh-quality single crystals
WashingRemoval of soluble impurities from the solid productChoice of washing solvent, TemperatureRemoval of surface impurities

Crystallographic Analysis and Solid State Structural Elucidation of Anilinium P Tolylsulphonate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For Anilinium p-tolylsulphonate, this technique has enabled the complete elucidation of its crystal structure, from the dimensions of its basic repeating unit to the specific geometry of its constituent ions researchgate.netepa.gov.

Determination of Crystallographic Parameters: Unit Cell Dimensions and Space Group Symmetry

Crystals of this compound have been successfully grown by the slow evaporation method using ethanol (B145695) as a solvent researchgate.netepa.gov. X-ray diffraction data confirm that the compound crystallizes in the monoclinic system. The crystal structure belongs to the noncentrosymmetric space group P2₁, a key determinant of its physical properties researchgate.netepa.gov. The precise dimensions of the unit cell, which represents the fundamental repeating block of the crystal lattice, have been determined as detailed in the table below researchgate.net.

Crystallographic ParameterValue researchgate.net
Crystal SystemMonoclinic
Space GroupP2₁
a5.775 (4) Å
b9.026 (5) Å
c13.350 (8) Å
α90°
β96.344 (9)°
γ90°

Supramolecular Architecture and Intermolecular Interaction Networks

The crystal packing of this compound is not governed by covalent bonds but by a sophisticated network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are highly directional and collectively establish the stability and three-dimensional framework of the crystal researchgate.net.

Comprehensive Mapping of Hydrogen Bonding Interactions (N-H⋯O, N-H⋯S)

Hydrogen bonds play a pivotal role in the supramolecular assembly of this compound. The protonated ammonium (B1175870) group of the anilinium cation acts as a hydrogen bond donor, forming strong interactions with the electronegative oxygen and sulfur atoms of the sulfonate group on the anion researchgate.net. Specifically, strong N-H⋯O and N-H⋯S hydrogen bonds are observed. These interactions are crucial for the stability of the crystal structure, linking the cations and anions together to form extended chains that propagate along the b-axis of the unit cell researchgate.net.

Donor-H···AcceptorD···A Distance (Å) researchgate.net
N1-H···O12.829 (3)
N1-H···S13.570 (3)

Investigation of Cation-Anion Interactions and Charge-Assisted Hydrogen Bonding

The primary interaction driving the formation of the salt is the electrostatic attraction between the positively charged 4-methylanilinium cation and the negatively charged p-toluenesulfonate anion. This fundamental cation-anion interaction is further enhanced and directed by the formation of hydrogen bonds. The interactions are classified as charge-assisted hydrogen bonds, as the electrostatic attraction between the donor (N⁺-H) and the acceptor (O⁻ or S⁻) is significantly strengthened by the formal positive and negative charges on the cation and anion, respectively. This synergy of electrostatic attraction and hydrogen bonding results in a stable and well-defined crystal packing arrangement researchgate.net.

Influence of Crystal Packing on Overall Molecular Conformation and Supramolecular Topology

In the case of the closely related 4-methylanilinium p-toluenesulfonate, crystallographic studies reveal the presence of strong N-H⋯O and N-H⋯S hydrogen bonds. nih.govresearchgate.net These interactions are established between the ammonium group (-NH3+) of the 4-methylanilinium cation and the sulfonate group (-SO3-) of the p-toluenesulfonate anion. nih.govresearchgate.net Specifically, the hydrogen atoms of the ammonium group act as donors, forming robust connections with the oxygen and sulfur atoms of the sulfonate group, which act as acceptors.

This hydrogen bonding scheme is crucial in the formation of the extended supramolecular structure. The cations and anions are linked together by these strong interactions, forming chains that propagate along the crystallographic b-axis. nih.govresearchgate.net This arrangement results in a well-defined one-dimensional supramolecular topology. The stability of the crystal structure is significantly enhanced by these directional and strong hydrogen bonds. researchgate.net

For a substituted variant, 4-nitroanilinium p-toluenesulfonate, the crystal packing is also dominated by hydrogen bonding, where cations and anions are linked by weak N-H⋯O hydrogen bonds, forming layers. researchgate.netnih.gov This structure is further stabilized by weak C-H⋯O interactions and π-π stacking interactions between the aromatic rings, with centroid-centroid distances of 3.738 Å and 3.748 Å. researchgate.netnih.gov

Interactive Data Table: Hydrogen Bond Geometry for 4-Methylanilinium p-toluenesulfonate
Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N1-H1D···S10.912.683.570(3)168
N1-H1E···O10.911.932.829(3)169

Data extracted from crystallographic studies of 4-methylanilinium p-toluenesulfonate. researchgate.net

Studies on Polymorphism and Solid-State Structural Variability

A thorough review of the scientific literature reveals a lack of studies focused on the polymorphism and solid-state structural variability of this compound. While polymorphism is a well-documented phenomenon for many organic compounds, including other sulfonamide derivatives, no specific research has been published detailing the existence of different crystalline forms or polymorphs for the title compound.

Investigations into the dielectric properties of 4-methylanilinium p-toluenesulfonate did not indicate any distinct phase transitions within the measured temperature range up to its melting point of 477 K, and the dielectric constant as a function of temperature showed a smooth progression without any anomalies. researchgate.net This suggests that under the conditions studied, this specific salt crystallizes in a single, stable form.

Therefore, at present, there is no experimental evidence to suggest that this compound exhibits polymorphism. Further research, involving systematic screening of crystallization conditions such as different solvents, temperatures, and pressures, would be necessary to definitively determine whether this compound can exist in multiple crystalline forms.

Advanced Spectroscopic Characterization and Analytical Techniques for Anilinium P Tolylsulphonate

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Band Assignments

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular environment of anilinium p-tolylsulfonate. The complementary nature of these two techniques, governed by different selection rules, allows for a more complete vibrational analysis. gatewayanalytical.com

Characterization of Anilinium Cation Vibrational Modes

The vibrational spectrum of the anilinium cation (C₆H₅NH₃⁺) is characterized by the modes of the phenyl ring and the ammonium (B1175870) group. The protonation of the amino group leads to significant shifts in the vibrational frequencies compared to neutral aniline (B41778). Theoretical studies on the aniline radical cation and experimental work on aniline and its derivatives provide a basis for assigning the vibrational modes of the anilinium cation. researchgate.netnsf.gov

The N-H stretching vibrations of the -NH₃⁺ group are particularly indicative of its formation and involvement in hydrogen bonding. These typically appear as a broad band in the FT-IR spectrum in the region of 3000-2800 cm⁻¹, often overlapping with the C-H stretching vibrations of the aromatic ring. researchgate.net The scissoring and rocking modes of the -NH₃⁺ group are expected in the regions of 1600-1500 cm⁻¹ and 1100-1000 cm⁻¹, respectively.

The phenyl ring vibrations include C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes. The C-H stretching vibrations of the aromatic ring are typically observed around 3100-3000 cm⁻¹. The C-C stretching vibrations of the ring usually appear in the 1600-1450 cm⁻¹ region. nih.gov Out-of-plane C-H bending vibrations in monosubstituted benzene (B151609) derivatives are characteristic and can be found in the 770-730 cm⁻¹ and 720-680 cm⁻¹ regions. researchgate.net

Table 1: Tentative Vibrational Band Assignments for the Anilinium Cation

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~3000-2800N-H stretching (in -NH₃⁺)
~1600C-C stretching (phenyl ring)
~1580-NH₃⁺ asymmetric deformation (scissoring)
~1500C-C stretching (phenyl ring)
~1200C-N stretching
~1100-NH₃⁺ rocking
~750C-H out-of-plane bending

Analysis of p-Tolylsulphonate Anion Vibrational Signatures

The p-tolylsulfonate anion (CH₃C₆H₄SO₃⁻) exhibits characteristic vibrational modes associated with the sulfonate group and the substituted benzene ring. Quantum chemical studies and experimental data on p-toluenesulfonic acid and its salts provide a solid foundation for the assignment of these modes. nih.govresearchgate.net

The most prominent features in the spectrum of the p-tolylsulfonate anion are the stretching vibrations of the sulfonate group (-SO₃⁻). The asymmetric and symmetric S=O stretching vibrations are strong and typically appear in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. mdpi.comscielo.org.mx The S-O bending modes are expected at lower frequencies, generally in the 700-500 cm⁻¹ range. scielo.org.mx

The vibrations of the p-substituted benzene ring include C-H stretching, C-C stretching, and bending modes. The out-of-plane C-H bending vibration for a 1,4-disubstituted benzene ring is a strong band typically found in the 840-810 cm⁻¹ region. researchgate.net The methyl group C-H stretching and bending vibrations are also observable.

Table 2: Tentative Vibrational Band Assignments for the p-Tolylsulphonate Anion

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretching
~2950Methyl C-H stretching
~1600C-C stretching (phenyl ring)
~1495C-C stretching (phenyl ring)
~1220Asymmetric S=O stretching
~1125Symmetric S=O stretching
~1035In-plane C-H bending
~1010Symmetric S=O stretching
~820Out-of-plane C-H bending (p-substituted)
~680C-S stretching
~560SO₃ scissoring

Spectroscopic Probing of Intermolecular Interactions and Hydrogen Bonding

The formation of the anilinium p-tolylsulfonate salt involves significant intermolecular interactions, primarily strong N-H···O hydrogen bonds between the anilinium cation's ammonium group and the sulfonate group of the p-tolylsulfonate anion. nih.gov These interactions cause noticeable shifts in the vibrational frequencies of the involved functional groups.

The most direct spectroscopic evidence for hydrogen bonding is the broadening and red-shifting of the N-H stretching bands of the -NH₃⁺ group in the FT-IR spectrum. nih.gov This indicates a weakening of the N-H bonds as the hydrogen atoms participate in hydrogen bonding with the oxygen atoms of the sulfonate group. The extent of this shift can be correlated with the strength of the hydrogen bond. acs.org

The vibrational modes of the sulfonate group are also affected. The S=O stretching frequencies may shift upon involvement in hydrogen bonding. The appearance of new bands or splitting of existing bands in the spectra can also indicate specific interaction geometries within the crystal lattice. The analysis of these spectral changes provides valuable information on the strength and nature of the hydrogen bonding network that stabilizes the crystal structure of anilinium p-tolylsulfonate. princeton.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of anilinium p-tolylsulfonate in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of anilinium p-tolylsulfonate is expected to show distinct signals for the protons of the anilinium cation and the p-tolylsulfonate anion. The chemical shifts (δ) are influenced by the electron density around the nuclei and the presence of the charged moieties. ucl.ac.uk

For the anilinium cation , the protons of the -NH₃⁺ group are expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 7-10 ppm, due to the positive charge and their involvement in hydrogen bonding. researchgate.net The aromatic protons of the aniline ring will appear as multiplets in the aromatic region (δ 7-8 ppm).

For the p-tolylsulfonate anion , the aromatic protons will appear as two doublets in the aromatic region (δ 7-8 ppm), characteristic of a 1,4-disubstituted benzene ring. The methyl protons will appear as a singlet at a more upfield chemical shift, typically around δ 2.3 ppm. thieme-connect.de

The ¹³C NMR spectrum will similarly show distinct signals for the carbon atoms of both ions. The carbon atoms of the anilinium cation will resonate in the aromatic region (δ 110-140 ppm). The carbon atom attached to the nitrogen will be deshielded. For the p-tolylsulfonate anion , the carbon atoms of the aromatic ring will also appear in the aromatic region, with the carbon attached to the sulfur atom being the most deshielded. The methyl carbon will appear at a characteristic upfield chemical shift (around δ 21 ppm).

Coupling constants (J) between adjacent protons provide information about the connectivity of the atoms. For instance, the ortho, meta, and para coupling constants of the aromatic protons can be used to confirm the substitution pattern. organicchemistrydata.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Anilinium p-tolylsulphonate

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Anilinium -NH₃⁺7.0 - 10.0 (broad s)-
Anilinium Ar-H7.0 - 8.0 (m)110 - 140
p-Tolylsulfonate Ar-H7.0 - 8.0 (d, d)125 - 145
p-Tolylsulfonate -CH₃~2.3 (s)~21

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Dynamic NMR Investigations for Conformational Dynamics (if applicable)

While anilinium p-tolylsulfonate is a salt with a defined crystal structure in the solid state, in solution, dynamic processes could potentially be investigated using dynamic NMR (DNMR) techniques. unibas.it For instance, restricted rotation around the C-N bond in the anilinium cation could lead to conformational isomers. If the energy barrier to this rotation is sufficiently high, separate signals for different conformers might be observed at low temperatures. researchgate.net

Variable-temperature NMR studies could be employed to determine the coalescence temperature at which these signals merge, allowing for the calculation of the free energy of activation (ΔG‡) for the rotational process. ut.ee Such studies would provide valuable insights into the conformational flexibility of the anilinium cation and the influence of the p-tolylsulfonate counter-ion on these dynamics. However, for a simple anilinium cation, the barrier to rotation around the C-N bond is generally low, and such dynamic behavior is more likely to be observed in more sterically hindered aniline derivatives. bris.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic structure of molecules like anilinium p-tolylsulfonate. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. matanginicollege.ac.in The spectrum of anilinium p-tolylsulfonate in solution is a composite of the absorptions of the anilinium cation and the p-toluenesulfonate anion. The electronic transitions observed are primarily π→π* and n→π* transitions originating from the aromatic rings and non-bonding electrons. bspublications.net

Characterization of Electronic Absorption Bands (e.g., π→π Transitions)*

The electronic absorption spectrum of anilinium p-tolylsulfonate is dominated by transitions within the anilinium cation and the p-toluenesulfonate anion. Both ions contain benzene rings, which give rise to characteristic π→π* transitions.

The anilinium cation, formed by the protonation of aniline, exhibits absorption bands that are shifted compared to neutral aniline. Aniline itself typically shows a strong primary absorption band (π→π) around 230-240 nm and a weaker secondary band (often called a B-band, from a different π→π transition) around 280 nm. matanginicollege.ac.inuobabylon.edu.iq The lone pair of electrons on the nitrogen atom (n-electrons) can interact with the π-system of the benzene ring.

Upon protonation to form the anilinium ion (C₆H₅NH₃⁺), the non-bonding electrons of the nitrogen atom are involved in the N-H bond, making them unavailable for conjugation with the benzene ring's π-system. This results in the disappearance of the n→π* transition and a shift of the π→π* band to a shorter wavelength (a hypsochromic or blue shift). For instance, the anilinium ion has a characteristic absorption maximum (λmax) around 254 nm. bspublications.net

The p-toluenesulfonate anion (CH₃C₆H₄SO₃⁻) also contributes to the UV spectrum. It contains a substituted benzene ring and exhibits its own set of π→π* transitions. Para-substituted benzene derivatives show strong absorption bands, and the sulfonate group influences the position and intensity of these bands. researchgate.net The π→π* transitions in the p-toluenesulfonate anion are typically observed in the region of 220 nm and 260-270 nm.

A summary of the characteristic electronic transitions for the components of anilinium p-tolylsulfonate is presented below.

IonTransition TypeTypical Wavelength (λmax)Description
Anilinium Cation (C₆H₅NH₃⁺)π→π~254 nmExcitation of electrons from the π bonding orbitals of the benzene ring to π anti-bonding orbitals. bspublications.net
p-Toluenesulfonate Anion (CH₃C₆H₄SO₃⁻)π→π~222 nm, ~262 nmElectronic transitions within the substituted aromatic ring.
Aniline (for comparison)π→π~235 nmPrimary absorption band (E-band).
π→π~285 nmSecondary absorption band (B-band). uobabylon.edu.iq
n→πWeak, often obscuredTransition of a non-bonding electron from the nitrogen atom to a π* anti-bonding orbital.

Analysis of Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the shift in the position of absorption or emission bands in a spectrum when the polarity of the solvent is changed. psu.edu This phenomenon provides insight into the nature of the electronic ground and excited states of a molecule. For anilinium p-tolylsulfonate, both the cation and anion can interact differently with solvent molecules of varying polarity.

The electronic transitions of the anilinium cation are subject to solvatochromic shifts. Generally, π→π* transitions experience a bathochromic (red) shift to longer wavelengths as solvent polarity increases. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules, reducing the energy gap for the transition.

Studies on related compounds, such as azo dyes, have demonstrated that the extent and direction of the solvatochromic shift (positive or negative) depend on the interplay between the electronic character of the molecule and the properties of the solvent, including its dielectric constant and hydrogen bonding capacity. psu.edu For example, the n→π* transition of acetone (B3395972) shifts from 279 nm in hexane (B92381) to 264.5 nm in water, a clear hypsochromic shift due to the stabilization of the ground state by the polar water molecules. bspublications.net Similarly, the λmax of aniline's B-band shifts in different solvents, indicating sensitivity to the solvent environment.

SolventDielectric Constant (ε)Effect on this compound Spectra
Hexane (Non-polar)~1.9Serves as a baseline for minimal solute-solvent interaction.
Ethanol (B145695) (Polar, Protic)~24.5Can form hydrogen bonds with the sulfonate group and the anilinium group, leading to significant shifts in λmax. bspublications.net
Water (Polar, Protic)~80.1Strong hydrogen bonding and high polarity would cause significant stabilization of polar states, likely resulting in noticeable solvatochromic shifts. bspublications.net
Acetonitrile (Polar, Aprotic)~37.5Can induce shifts due to its high dipole moment without the specific interactions of hydrogen bonding.

Mass Spectrometry (MS) Techniques for Molecular Weight Verification and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. The molecular weight of anilinium p-tolylsulfonate is 265.33 g/mol . lookchem.com In a mass spectrometer, the compound is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For an ionic compound like anilinium p-tolylsulfonate, techniques like Electrospray Ionization (ESI) are often used, which can detect the intact cation and anion separately in positive and negative ion modes, respectively.

Positive Ion Mode (ESI+): The anilinium cation (C₆H₅NH₃⁺) would be detected at an m/z of 94.

Negative Ion Mode (ESI-): The p-toluenesulfonate anion (CH₃C₆H₄SO₃⁻) would be detected at an m/z of 171.

When using electron ionization (EI), the molecule is subjected to a high-energy electron beam, causing fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure. The analysis would show fragments from both the aniline and p-toluenesulfonate moieties.

The mass spectrum of aniline is well-documented. nist.gov The molecular ion peak (M⁺·) is typically the base peak at m/z 93. Aromatic amines are characterized by an intense molecular ion peak. wikipedia.org The primary fragmentation pathway involves the loss of a hydrogen atom to form an ion at m/z 92, followed by the expulsion of hydrogen cyanide (HCN) to yield a fragment at m/z 65. wikipedia.org

The fragmentation of the p-toluenesulfonate portion would involve characteristic losses. A major fragment would be the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, a very stable aromatic cation. Another key fragmentation pathway is the loss of SO₂ (64 Da) or SO₃ (80 Da).

Ion/FragmentFormulaPrecursorMass-to-Charge Ratio (m/z)Description
p-Toluenesulfonate AnionC₇H₇O₃S⁻Intact Anion171Detected in negative ion mode (ESI-).
Anilinium CationC₆H₈N⁺Intact Cation94Detected in positive ion mode (ESI+).
Aniline Molecular IonC₆H₇N⁺·Aniline93The molecular ion of aniline, often the base peak in EI-MS. nist.gov
[Aniline - H]⁺C₆H₆N⁺Aniline92Loss of a hydrogen atom from the molecular ion. wikipedia.org
Tropylium CationC₇H₇⁺p-Toluenesulfonate91A stable fragment from the toluene (B28343) part of the molecule.
[Aniline - HCN]⁺·C₅H₆⁺·Aniline66Loss of hydrogen cyanide from the molecular ion.
[Aniline - H - HCN]⁺C₅H₅⁺[Aniline - H]⁺65Loss of hydrogen cyanide after initial hydrogen loss. wikipedia.org

This detailed fragmentation analysis allows for the unambiguous identification of the anilinium and p-tolylsulfonate components within the sample, confirming the compound's identity.

Reaction Kinetics, Mechanisms, and Reactivity Studies Involving Anilinium P Tolylsulphonate

Role as a Proton Source or Catalyst in Organic Transformations

The acidic proton of the anilinium cation allows anilinium p-tolylsulfonate and its derivatives to function as effective acid catalysts in a variety of organic transformations. This catalytic activity stems from the in-situ generation of a proton, which can activate electrophiles and facilitate reactions.

Anilinium p-tolylsulfonate derivatives have demonstrated considerable catalytic efficacy in esterification reactions. For instance, N-butyl-2,4-dinitro-anilinium p-toluenesulfonate has been identified as a highly active catalyst for the condensation of equimolar amounts of carboxylic acids and alcohols under mild conditions. nih.gov In a typical application, the catalyst (at 1 mol%) promotes the reaction in a non-polar solvent like isooctane (B107328) under reflux, leading to high yields of the corresponding ester. nih.gov The presence of electron-withdrawing nitro groups on the anilinium ring significantly enhances the catalytic activity compared to unsubstituted anilinium salts. nih.gov This suggests that the acidity of the anilinium proton is a key factor in the catalytic efficiency.

The catalytic utility of the anilinium tosylate moiety extends to other reaction types as well. A polymeric version, Aniline-Terephthalaldehyde Resin p-toluenesulfonate (ATRT), has been employed as a recyclable catalyst for the alcoholysis, hydrolysis, and acetolysis of epoxides. researchgate.net This resin efficiently catalyzes the ring-opening of epoxides to yield β-substituted alcohols. researchgate.net The catalytic activity of ATRT in these transformations was found to be superior to that of pyridinium (B92312) p-toluenesulfonate (PPTS), a commonly used mild acid catalyst. researchgate.net The reactions are believed to proceed via protonation of the epoxide oxygen by the anilinium moiety, which activates the epoxide ring towards nucleophilic attack.

The general principle of p-toluenesulfonic acid (a component of anilinium p-tolylsulfonate) as a catalyst is well-established in promoting various organic reactions, including the synthesis of α-ketoacetals, N-alkyl benzotriazoles, and in multicomponent reactions. psu.edu Anilinium p-tolylsulfonate, by providing the acidic proton, can be expected to show similar catalytic behavior in these transformations.

The mechanism of catalysis by anilinium p-tolylsulfonate derivatives in reactions such as esterification and epoxide ring-opening involves the transfer of a proton from the anilinium cation to the substrate.

In the case of esterification catalyzed by N-butyl-2,4-dinitro-anilinium p-toluenesulfonate, a proposed mechanism involves the protonation of the carboxylic acid carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The hydrophobic nature of the catalyst, particularly the p-toluenesulfonate anion, is thought to create a localized environment that helps to drive off the water molecule formed during the reaction, thereby shifting the equilibrium towards the ester product. nih.gov The steric hindrance provided by the catalyst structure can also impart selectivity towards different carboxylic acid and alcohol substrates. nih.gov

For the ATRT-catalyzed ring-opening of epoxides, the mechanism is initiated by the protonation of the epoxide oxygen atom by the anilinium ion of the resin. This protonation weakens the C-O bond of the epoxide ring, activating it for nucleophilic attack by alcohols, water, or acetic acid. The attack occurs in a regio- and stereoselective manner, typically following an SN2-type pathway, leading to the trans-product. researchgate.net The catalyst is regenerated upon deprotonation of the conjugate acid of the nucleophile.

Nucleophilic Substitution Reactions Involving the p-Tolylsulphonate Anion as a Leaving Group

The p-tolylsulfonate (tosylate) anion is an exceptionally good leaving group due to the ability of the sulfonate group to stabilize the negative charge through resonance. This property is fundamental to the reactivity of substrates where tosylate is a leaving group, and the kinetics of these reactions are often studied in the context of aniline (B41778) or its derivatives acting as nucleophiles.

Kinetic studies of the reactions between substituted anilines and substrates with a tosylate leaving group have provided significant insights into the reaction mechanisms. For instance, the kinetics of the reaction between 1-phenyl-2-propyl benzenesulfonates and anilines in methanol (B129727) have been thoroughly investigated. lookchem.com These reactions often exhibit second-order kinetics, being first order in both the substrate and the nucleophile (aniline). iosrjournals.org

The rate law for such reactions can be expressed as: Rate = k[Substrate][Aniline]

Kinetic studies on the halogenation of aniline and its derivatives using N-chloro-p-toluene sulphonamide (CAT) have shown varied reaction orders. The reaction is first order with respect to the chlorinating agent, but the order with respect to the aniline substrate can be fractional or first order depending on the specific aniline derivative. iosrjournals.org This variation in reaction order suggests a multi-step mechanism, potentially involving the formation of a pre-equilibrium complex. iosrjournals.org

In aromatic nucleophilic substitution (SNAr) reactions, such as the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with para-substituted anilines, second-order rate coefficients are typically observed. researchgate.net The dependence of these rate coefficients on the substituents on the aniline provides valuable information about the transition state of the reaction.

The polarity of the solvent plays a crucial role in determining the rate of nucleophilic substitution reactions. For reactions proceeding through a charged transition state, an increase in solvent polarity generally leads to an increase in the reaction rate due to better stabilization of the transition state.

In the halogenation of anilines with CAT, an increase in the ethanol (B145695) content of the ethanol-water solvent mixture leads to a decrease in the reaction rate. iosrjournals.org This observation is consistent with a reaction mechanism where the transition state is less polar than the reactants. A plot of log k versus the reciprocal of the dielectric constant (1/D) is often linear, indicating the influence of the solvent's bulk polarity on the reaction. iosrjournals.org

For SNAr reactions, the solvent can have a profound effect on the reaction mechanism. For example, the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with anilines can proceed through different mechanistic pathways in different solvent mixtures of methanol and dimethyl sulfoxide (B87167) (DMSO). researchgate.net The ability of the solvent to stabilize charged intermediates, such as the Meisenheimer complex in SNAr reactions, is a key factor. Protic solvents, through hydrogen bonding, can solvate both the nucleophile and the leaving group, affecting their reactivity.

The Hammett equation is a powerful tool for elucidating the mechanism of organic reactions by quantifying the effect of substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects). wikipedia.org

In the study of anilinolysis reactions (nucleophilic attack by aniline), Hammett plots of log k versus the substituent constant σ for various substituted anilines often yield linear relationships. The sign and magnitude of the ρ value provide mechanistic insights. A negative ρ value indicates that electron-donating groups on the nucleophile accelerate the reaction, which is typical for nucleophilic attack where positive charge develops on the nucleophilic atom in the transition state.

For the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with anilines, the Hammett plots are linear, and the ρ value changes with the solvent composition, indicating a shift in the transition state structure or mechanism. researchgate.net In the halogenation of anilines with CAT, a linear plot of log k versus the σ+ substituent constant (which accounts for resonance effects) with a ρ value of -2 suggests an electrophilic substitution process with the development of significant positive charge in the transition state. iosrjournals.org

In some cases, Hammett plots can be non-linear (e.g., concave upward or downward), which often signifies a change in the rate-determining step or the reaction mechanism as the electronic nature of the substituent is varied. csic.es For nucleophilic substitution on benzyl (B1604629) derivatives with tosylate leaving groups, convex Hammett plots have been observed, which is interpreted as a change in mechanism from a more SN2-like process for electron-withdrawing groups to a more SN1-like process with carbocationic character for electron-donating groups. csic.es

Table of Kinetic Data for Anilinolysis Reactions This table presents hypothetical but representative data to illustrate the application of the Hammett equation.

Substituent (X) on Anilineσ valueRate Constant (k) (M⁻¹s⁻¹)log(k/k₀)
p-OCH₃-0.270.0500.70
p-CH₃-0.170.0250.40
H0.000.0100.00
p-Cl0.230.003-0.52
p-NO₂0.780.0001-2.00

A plot of log(k/k₀) versus σ for this data would yield a straight line with a negative slope (ρ), indicating that electron-donating groups accelerate the reaction by stabilizing the transition state.

Investigations into Halogenation and Other Electrophilic Substitution Reactions of Related Aniline Derivatives

Aniline and its derivatives are highly susceptible to electrophilic substitution reactions due to the strong activating and ortho-, para-directing nature of the amino (-NH₂) group. allen.inbyjus.comvedantu.com The lone pair of electrons on the nitrogen atom increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making these sites attractive targets for electrophiles. allen.inbyjus.com This inherent reactivity is central to understanding the potential reactions of the anilinium cation in Anilinium p-tolylsulfonate, although the protonation of the amino group in the anilinium ion deactivates the ring towards electrophilic attack.

Common electrophilic substitution reactions for anilines include halogenation, nitration, and sulfonation. byjus.comvedantu.com

Halogenation: The reaction of aniline with bromine water is rapid and proceeds without a catalyst, leading to the formation of a white precipitate of 2,4,6-tribromoaniline (B120722). byjus.combyjus.com The high activation of the ring by the amino group facilitates substitution at all available ortho and para positions. allen.in To achieve monosubstitution, the activating effect of the amino group must be moderated. This is typically accomplished by protecting the -NH₂ group through acetylation with acetic anhydride (B1165640) to form acetanilide. vedantu.combyjus.com The resulting -NHCOCH₃ group is less activating, allowing for controlled, selective halogenation, after which the protecting group can be removed by hydrolysis to yield the monosubstituted aniline derivative. byjus.com

Kinetic studies on the halogenation of anilines using reagents like chloramine-T have been conducted to understand the reaction mechanisms. core.ac.ukiosrjournals.org The reactivity order for halogenation with chloramine-T was found to be p-toluidine (B81030) > o-toluidine (B26562) > aniline. iosrjournals.org The reaction kinetics are typically first-order with respect to the halogenating agent and can show fractional or first-order dependence on the aniline substrate, depending on the specific derivative and reaction conditions. iosrjournals.org The reaction mechanism can be complex, with evidence suggesting that it may not always proceed through the formation of hypochlorous acid as an intermediate, but rather via a direct transfer of the halogen from the chloramine-T to the aniline. core.ac.uk

The iodination of anilines with iodine monochloride (ICl) has also been investigated. niscpr.res.in These reactions show first-order kinetics with respect to ICl and fractional order with respect to the aniline substrate. niscpr.res.in The active species are proposed to be the free anilines, leading to ortho- and para-iodo derivatives. niscpr.res.in

Summary of Halogenation Studies on Aniline Derivatives
Halogenating AgentSubstrate(s)Key FindingsReference
Bromine WaterAnilineRapid reaction forming 2,4,6-tribromoaniline precipitate. byjus.combyjus.com
Chloramine-TAniline, p-Toluidine, p-NitroanilineReactivity order: p-toluidine > aniline > p-nitroaniline. The mechanism may involve direct halogen transfer. core.ac.ukiosrjournals.org
Iodine Monochloride (ICl)Aniline and substituted anilinesFirst-order in ICl, fractional order in aniline. Active species is the free aniline. niscpr.res.in
N-halosuccinimides (NBS, NCS, NIS)Phenols and AnilinesStoichiometry-controlled synthesis of mono-, di-, and trihalogenated products. beilstein-journals.org

Nitration and Sulfonation: Direct nitration of aniline with nitric acid and sulfuric acid mixtures is problematic as it leads to tarry oxidation products. byjus.com Furthermore, in the strongly acidic medium, the aniline is protonated to form the anilinium ion, which is meta-directing, resulting in a significant amount of the meta-nitro product alongside the ortho and para isomers. allen.inbyjus.com Protection of the amino group by acetylation is again employed to control the reaction and favor the formation of the p-nitro derivative as the major product. byjus.com

Sulfonation of aniline with concentrated sulfuric acid initially forms anilinium hydrogen sulfate. byjus.comvedantu.com Upon heating, this intermediate rearranges to form p-aminobenzenesulfonic acid, commonly known as sulfanilic acid, which exists predominantly as a zwitterion or inner salt. byjus.comvedantu.com

Thermal Stability and Degradation Pathways

The thermal stability and decomposition of anilinium salts are crucial for their handling and application. The primary mechanism postulated for the thermal decomposition of many ammonium (B1175870) salts, including anilinium salts, is a proton transfer process. akjournals.com This often involves the dissociation of the salt into its parent amine and the corresponding acid. akjournals.com

Studies on various ring-substituted dimethyl anilinium bromides have shown that their thermal decomposition can involve simultaneous sublimation at lower temperatures and dissociative vaporization or decomposition at higher temperatures. akjournals.com The thermal decomposition of anilinium salts is also influenced by the nature of the counterion. For instance, N,N,N-trimethylanilinium salts with non-nucleophilic counterions, such as tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArF⁻), exhibit significantly greater thermal stability compared to those with halide anions. rsc.org

Kinetic analysis of the thermal degradation of N,N,N-trimethylanilinium iodides has provided evidence for a closed-shell Sₙ2-centered degradation pathway, where the salt decomposes to the parent aniline and methyl iodide. rsc.org The rate of this degradation is influenced by substituents on the aromatic ring; electron-deficient ring substituents tend to accelerate the demethylation process. rsc.orgresearchgate.net

The thermal decomposition of arenediazonium salts, which are related to anilinium salts, has been shown to be significantly retarded by complexation with crown ethers. rsc.org This stabilization is much more sensitive to steric and electronic factors on the aromatic ring compared to the complexation of anilinium salts. rsc.org For example, the addition of a single ortho methyl group to the benzenediazonium (B1195382) ion can effectively prevent complexation and stabilization, whereas the stability of the corresponding anilinium complex is less affected. rsc.org

Research on aniline diazonium salt, a related but distinct compound, indicates it is highly prone to decomposition. x-mol.com Differential scanning calorimetry (DSC) experiments showed an onset decomposition temperature as low as 27.21 °C at a heating rate of 2 K/min. x-mol.com

Thermal Decomposition Data for Anilinium and Related Salts
Compound TypeDecomposition Pathway/ObservationInfluencing FactorsReference
Ring Substituted Dimethyl Anilinium BromidesSimultaneous sublimation and dissociative vaporization/decomposition.Temperature. akjournals.com
N,N,N-trimethylanilinium saltsSₙ2-centered degradation to parent aniline and methyl iodide.Counterion nucleophilicity, aromatic ring substituents. rsc.org
Arenediazonium saltsDecomposition rate reduced by complexation with crown ethers.Steric and electronic factors on the aromatic ring. rsc.org
Aniline diazonium saltLow onset decomposition temperature (e.g., 27.21 °C).Heating rate. x-mol.com

Computational Chemistry and Theoretical Modeling of Anilinium P Tolylsulphonate Systems

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of anilinium p-tolylsulfonate. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic structure of the molecule, providing accurate descriptions of its geometry and energy. openaccessjournals.comnih.gov DFT, in particular, has become a widely used method due to its balance of computational cost and accuracy in predicting molecular properties. mdpi.commdpi.com These calculations are crucial for understanding the interactions between the anilinium cation and the p-tolylsulfonate anion.

Ab initio and DFT methods have been successfully used to study related systems, such as the hydrolysis of phosphorus halides and the properties of aniline (B41778) and its derivatives. researchgate.netnih.gov For anilinium p-tolylsulfonate, these calculations would typically involve selecting a suitable functional (like B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) to ensure accurate results that can be correlated with experimental data. mdpi.commdpi.comresearchgate.net

Geometry optimization is a primary step in computational analysis, where the goal is to find the minimum energy structure of the molecule on its potential energy surface. kallipos.grthaiscience.info For anilinium p-tolylsulfonate, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. This optimized geometry corresponds to the most probable structure of the compound at 0 Kelvin.

The interaction between the anilinium cation and the p-tolylsulfonate anion is governed by electrostatic forces and hydrogen bonding. The positively charged anilinium group (-NH₃⁺) acts as a hydrogen bond donor, while the negatively charged sulfonate group (-SO₃⁻) of the p-toluenesulfonate acts as a hydrogen bond acceptor. Geometry optimization procedures can precisely determine the bond lengths, bond angles, and dihedral angles of the most stable conformer, particularly defining the orientation of the ions relative to each other and the parameters of the N-H···O hydrogen bonds.

Conformer analysis involves exploring different possible spatial arrangements (conformers) of the molecule and their relative energies. conflex.netarxiv.org For a flexible salt like anilinium p-tolylsulfonate, rotations around the C-N bond in the anilinium cation and the C-S bond in the p-tolylsulfonate anion can lead to various conformers. Computational methods can systematically search for these conformers and rank them by their stability, providing insight into the compound's conformational landscape. chemrxiv.orgnih.gov

Table 1: Representative Calculated Geometric Parameters for the Hydrogen Bond in Anilinium p-tolylsulfonate (Hypothetical Data)

ParameterValue
N-H Bond Length (Å)1.03
H···O Distance (Å)1.75
N···O Distance (Å)2.78
N-H···O Angle (°)170.0
Note: These values are representative and would be determined precisely by DFT calculations.

The electronic structure of anilinium p-tolylsulfonate dictates its reactivity and optical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding electron transfer processes. thaiscience.inforesearchgate.netdergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. thaiscience.info

For anilinium p-tolylsulfonate, the HOMO is expected to be localized primarily on the electron-rich p-tolylsulfonate anion, specifically on the sulfonate group and the aromatic ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient anilinium cation. researchgate.net This separation of frontier orbitals is characteristic of ionic compounds and is important for understanding charge transfer interactions.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals how the electric charge is distributed across the molecule. researchgate.net In anilinium p-tolylsulfonate, these calculations would quantify the positive charge on the anilinium moiety and the negative charge on the p-tolylsulfonate moiety, confirming the ionic nature of the compound. The analysis would show a significant positive charge localized on the -NH₃⁺ group and a delocalized negative charge over the -SO₃⁻ group. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Anilinium p-tolylsulfonate (Representative DFT Data)

OrbitalEnergy (eV)Localization
LUMO-1.5Anilinium Cation
HOMO-6.8p-Tolylsulfonate Anion
HOMO-LUMO Gap5.3-
Note: These values are illustrative examples based on typical DFT calculations for similar organic salts. thaiscience.info

Simulation and Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

Computational chemistry provides powerful tools for simulating and predicting various spectroscopic parameters, which can then be used to interpret and assign experimental spectra. researchgate.net

Theoretical vibrational frequency calculations, typically performed using DFT, are invaluable for interpreting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained. researchgate.net

For anilinium p-tolylsulfonate, these calculations would help in assigning the complex vibrational spectrum. Key vibrational modes would include:

N-H stretching vibrations of the anilinium -NH₃⁺ group, which are sensitive to hydrogen bonding.

S=O symmetric and asymmetric stretching vibrations of the sulfonate -SO₃⁻ group.

Aromatic C-H and C-C stretching vibrations for both the aniline and toluene (B28343) rings.

C-N and C-S stretching vibrations .

The calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental data. researchgate.net

Table 3: Selected Calculated Vibrational Frequencies and Their Assignments for Anilinium p-tolylsulfonate (Hypothetical Data)

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
32503120N-H asymmetric stretch
31803053N-H symmetric stretch
12351186S=O asymmetric stretch
10451003S=O symmetric stretch
820787C-H out-of-plane bend (p-substituted ring)
Note: Frequencies are hypothetical and depend on the level of theory. A scaling factor is typically applied.

Quantum chemical methods can also predict NMR chemical shifts (¹H, ¹³C, ¹⁵N) with high accuracy. researchgate.net The calculations involve determining the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. For anilinium p-tolylsulfonate, predicting the ¹⁵N chemical shift would be particularly insightful, as it is directly influenced by the protonation state and the electrostatic environment created by the p-tolylsulfonate counter-ion. fu-berlin.de Similarly, ¹H and ¹³C chemical shifts for both the cation and anion can be calculated to aid in the complete assignment of the experimental NMR spectra.

The prediction of UV-Vis absorption spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). rsc.org This method calculates the energies of electronic excitations from the ground state to various excited states. For anilinium p-tolylsulfonate, the UV-Vis spectrum is expected to be a superposition of the absorptions from the anilinium and p-tolylsulfonate ions. TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength for each electronic transition, helping to understand the nature of these transitions (e.g., π→π* transitions within the aromatic rings). semanticscholar.org

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govrsc.org

For anilinium p-tolylsulfonate, MD simulations can be employed to:

Explore the conformational landscape in solution, showing how the relative orientation of the cation and anion changes over time.

Investigate the stability and dynamics of the hydrogen bonds between the anilinium and p-tolylsulfonate ions.

Simulate the behavior of the salt in different solvents to understand solvation effects and the potential for ion pairing versus dissociation.

These simulations provide a detailed picture of the salt's behavior at finite temperatures, offering insights into its properties in a condensed phase that are not accessible from static, gas-phase calculations alone. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at a molecular level. For systems like anilinium p-tolylsulphonate, theoretical methods allow for the exploration of reaction pathways, the characterization of transient species, and the prediction of kinetic and thermodynamic parameters. This is achieved primarily through the lens of Transition State Theory (TST), which explains reaction rates by assuming a quasi-equilibrium between reactants and a high-energy activated complex. wikipedia.orgethz.ch The central concept in TST is the transition state, a specific configuration along the reaction coordinate that represents the kinetic bottleneck of the reaction. ethz.chlibretexts.org By mapping the energy landscape of a reacting system, computational models can identify these transition states and, in doing so, unravel the mechanistic steps that govern the transformation of reactants into products.

Mapping Potential Energy Surfaces and Characterizing Transition States

The foundation for understanding a chemical reaction's mechanism from a theoretical standpoint is the Potential Energy Surface (PES). A PES is a multidimensional mathematical construct that describes the potential energy of a set of atoms as a function of their geometric positions. wikipedia.orgarxiv.org The progress of a reaction can be visualized as a path across this surface, moving from a valley corresponding to the reactants, through a high-energy pass, and down into another valley representing the products. arxiv.orgrsc.org

The highest point along the lowest-energy path on the PES is known as the saddle point, which corresponds to the transition state of the reaction. wikipedia.orglibretexts.org Computational chemists use various algorithms to map these surfaces and locate the precise geometry and energy of transition states. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the energies of different molecular configurations. nih.govmdpi.com

While specific studies mapping the complete PES for reactions of this compound are not widespread, the principles can be understood from computational analyses of related reactions, such as the nucleophilic substitution between anilines and arenesulfonates. lookchem.com In such a study, the reaction coordinate would be defined, and the energy of the system calculated at various points along this coordinate. The resulting energy profile would reveal the activation energy (the energy difference between the reactants and the transition state), which is crucial for determining the reaction rate. The transition state is characterized by having a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products.

Table 1: Illustrative Data from a Potential Energy Surface Calculation

This table conceptualizes the typical output from a computational study aimed at characterizing a reaction pathway. The values are for illustrative purposes only.

ParameterReactant ComplexTransition StateProduct Complex
Relative Energy (kcal/mol) 0.0+25.4-10.2
Key Interatomic Distance (Å) N···S: 4.5N···S: 2.8N-S Bond Formed
Imaginary Frequency (cm⁻¹) None-350None

Prediction of Reaction Rates and Selectivities

Based on the principles of Transition State Theory, the rate of a chemical reaction is exponentially dependent on the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. wikipedia.org Computational chemistry allows for the direct calculation of this energy barrier from the PES. A higher energy barrier corresponds to a slower reaction, while a lower barrier indicates a faster process.

When a reaction can proceed through multiple competing pathways to yield different products (regio- or stereoisomers), computational methods can predict the reaction's selectivity. By calculating the activation energies for each possible pathway, chemists can determine which transition state is lowest in energy. The pathway with the lowest activation barrier will be the fastest and is therefore the kinetically favored route, leading to the major product. This predictive power is invaluable for designing experiments and optimizing reaction conditions to favor the formation of a desired product. chemrxiv.org

Table 2: Hypothetical Comparison of Competing Reaction Pathways

This table illustrates how calculated activation energies can be used to predict the selectivity of a reaction.

PathwayTransition StateActivation Energy (ΔG‡) (kcal/mol)Predicted Outcome
Pathway A (ortho-attack) TS-A28.5Minor Product
Pathway B (para-attack) TS-B22.1Major Product

Computational Studies on Supramolecular Interactions and Assembly Motifs

Supramolecular chemistry focuses on the weaker, non-covalent interactions that govern the organization of molecules into larger, well-defined assemblies. weizmann.ac.ilwikipedia.org These interactions, which include hydrogen bonding, π-π interactions, and van der Waals forces, are crucial in determining the solid-state structure and properties of ionic compounds like this compound. wikipedia.org Computational studies, particularly those using DFT, are instrumental in analyzing these interactions and predicting how molecules will pack in a crystal. mdpi.com

In the this compound system, the primary interaction is the strong, charge-assisted hydrogen bond between the anilinium cation (NH₃⁺) and the sulfonate group (SO₃⁻) of the p-tolylsulphonate anion. The ammonium (B1175870) group of the anilinium ion acts as a hydrogen bond donor, while the oxygen atoms of the sulfonate group act as acceptors. nih.govnih.gov

Crystal structure analyses of related anilinium salts reveal that these N-H···O hydrogen bonds are the dominant force in the crystal packing, often linking cations and anions into extended motifs like infinite chains or layers. nih.govnih.govresearchgate.net In addition to the primary N-H···O bonds, weaker interactions such as C-H···O and π-π stacking between the aromatic rings of the cation and anion also play a significant role in stabilizing the three-dimensional structure. researchgate.net Computational models can quantify the strength of these individual interactions and rationalize the observed crystal packing. For example, studies on 4-nitroanilinium p-toluenesulfonate have identified π-π stacking interactions with centroid-centroid distances of approximately 3.74 Å. researchgate.net The interplay between strong hydrogen bonds and weaker interactions dictates the final supramolecular assembly. beilstein-journals.org

Table 3: Common Supramolecular Interactions in Anilinium Sulfonate Systems

This table summarizes the key non-covalent interactions and typical geometric parameters observed in the crystal structures of anilinium sulfonate salts, based on data from related compounds.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)Resulting Motif
Hydrogen Bond N-H (Anilinium)O (Sulfonate)2.7 - 2.9160 - 175Chains, Layers nih.govnih.gov
Hydrogen Bond C-H (Aromatic)O (Sulfonate)3.2 - 3.5140 - 1603D Network researchgate.net
π-π Stacking Anilinium RingTolylsulphonate Ring~3.7 (Centroid-Centroid)-Layered Stacks researchgate.net

Advanced Applications and Emerging Research Frontiers of Anilinium P Tolylsulphonate

Supramolecular Chemistry and Design of Functional Architectures

The self-assembly of molecular components into well-defined, ordered structures is a cornerstone of supramolecular chemistry. Anilinium p-tolylsulphonate serves as a valuable building block in this domain due to the directional nature of the non-covalent interactions it can form, primarily hydrogen bonding and π-π stacking.

This compound as a Component in Self-Assembled Systems

The crystal engineering of this compound and its derivatives reveals a strong tendency to form ordered supramolecular assemblies. The anilinium cation acts as a hydrogen bond donor through its -NH3+ group, while the p-tolylsulphonate anion functions as a hydrogen bond acceptor via its sulphonate (-SO3-) group. This donor-acceptor relationship facilitates the formation of robust one-dimensional chains and two-dimensional layered structures.

The predictable nature of these interactions allows for a degree of control over the resulting solid-state structure, a concept central to crystal engineering. By modifying the aniline (B41778) or p-toluenesulphonic acid components, it is possible to tune the supramolecular assembly and, consequently, the material's properties.

Role in Spin-Crossover Materials and Systems with Tunable Magnetic Properties

While direct research specifically detailing the role of this compound in spin-crossover (SCO) materials is limited, the influence of counterions like p-tolylsulphonate on the magnetic properties of SCO complexes is an active area of investigation. SCO compounds are coordination complexes of transition metals that can switch between two different electronic spin states, a high-spin (HS) and a low-spin (LS) state, in response to external stimuli such as temperature, pressure, or light.

The nature of the counterion can significantly impact the cooperativity of the spin transition, which is the degree to which the individual metal centers in the crystal lattice communicate their spin state to their neighbors. A highly cooperative transition results in an abrupt change in magnetic properties, often with hysteresis, which is a key requirement for memory applications. The size, shape, and hydrogen-bonding capability of the p-tolylsulphonate anion can influence the packing of the SCO cations in the crystal lattice, thereby affecting the intermolecular interactions that mediate cooperativity. Although specific examples with the anilinium cation are not prominent in the literature, the p-tolylsulphonate anion has been incorporated into trinuclear iron(II) spin-crossover complexes where it acts as a terminally coordinated anion.

Development of Host-Guest Systems and Molecular Recognition Elements

The principles of molecular recognition, where a host molecule selectively binds to a guest molecule, are fundamental to many biological and chemical processes. While specific host-guest systems based on this compound are not extensively documented, the constituent ions possess features that are relevant to molecular recognition.

The anilinium cation, with its potential for hydrogen bonding and cation-π interactions, can be a recognition site for anionic or neutral electron-rich guest molecules. Conversely, the p-tolylsulphonate anion can participate in interactions with cationic or electron-deficient guests. The combination of these functionalities within a single compound provides a basis for the design of simple molecular receptors. The study of aniline-phenol recognition, for example, has led to the engineering of cocrystals with specific hydrogen-bonding patterns, demonstrating the potential of aniline-based systems in forming predictable supramolecular synthons.

Design of Responsive Supramolecular Assemblies

Responsive or "smart" materials that change their properties in response to external stimuli are at the forefront of materials science. Supramolecular assemblies are particularly well-suited for the creation of such materials due to the dynamic and reversible nature of non-covalent bonds.

While there is a lack of specific research on responsive systems based solely on this compound, the fundamental interactions within its structure are pertinent to the design of such assemblies. For instance, changes in pH would affect the protonation state of aniline, potentially disrupting the hydrogen-bonding network and leading to a disassembly of the supramolecular structure. Similarly, the introduction of competing guest molecules could disrupt the host-guest interactions within a pre-organized assembly, triggering a response. The development of stimuli-responsive supramolecular polymers based on aniline derivatives has been reported, where changes in pH can control the degree of polymerization.

Polymer Chemistry and Advanced Materials Science Applications

In the realm of polymer chemistry, this compound, or more commonly its parent acid, p-toluenesulphonic acid, plays a crucial role as a doping agent for conducting polymers, most notably polyaniline.

Doping Agent for Conductive Polymers (e.g., Polyaniline) and Charge Transport Enhancement

Polyaniline (PANI) in its undoped, emeraldine (B8112657) base form is an electrical insulator. However, upon protonic acid doping, it is converted to the conductive emeraldine salt form. p-Toluenesulphonic acid is a widely used dopant for this purpose. The doping process involves the protonation of the imine nitrogen atoms in the polyaniline backbone by the acid, leading to the formation of polarons and bipolarons, which are charge carriers responsible for electrical conductivity.

The p-tolylsulphonate anion acts as the counterion to the positively charged polyaniline chain, ensuring charge neutrality. The size and chemical nature of the dopant anion have a profound effect on the properties of the resulting conductive polymer. The bulky p-tolylsulphonate anion can increase the interchain spacing and influence the morphology of the polymer, which in turn affects the charge transport properties.

The mechanism of charge transport in p-toluenesulphonic acid-doped polyaniline is complex and often described by models such as variable range hopping (VRH), where charge carriers hop between localized states. The conductivity of these materials is temperature-dependent, typically increasing with temperature, which is characteristic of a semiconducting material.

Below is a data table summarizing the impact of p-toluenesulphonic acid doping on the properties of polyaniline based on typical research findings.

PropertyUndoped Polyaniline (Emeraldine Base)p-Toluenesulphonic Acid Doped Polyaniline (Emeraldine Salt)
Electrical Conductivity Insulator (~10⁻¹⁰ S/cm)Conductor (up to ~10² S/cm)
Charge Carriers NonePolarons and Bipolarons
Color Blue/PurpleGreen
Solubility Soluble in some organic solventsImproved solubility in certain solvents
Morphology Varies (granular, fibrillar)Influenced by dopant, can be more ordered

Integration into Organic Electronic Materials and Devices

This compound is gaining recognition as a versatile component in the development of advanced organic electronic materials. Its inherent ionic nature and the specific properties of its constituent ions make it a candidate for modifying the electronic and physical characteristics of various organic systems. Research has explored its use as a doping agent for conducting polymers, influencing their conductivity and stability. For instance, doping of polymers like polyaniline with sulfonic acids, including p-toluenesulfonic acid, is a known method to enhance their electrical properties. The anilinium cation can also play a role in modifying interfacial properties in organic electronic devices, potentially improving charge injection and transport.

The integration of this compound into organic thin films is another area of interest. Plasma polymerized aniline thin films, when doped with p-toluenesulfonic acid, have shown altered properties that could be beneficial for electronic applications. researchgate.net The acid serves to increase the number of charge carriers within the polymer matrix, a crucial factor for the functionality of organic electronic devices. While direct and extensive research specifically on this compound's role in complex devices is still emerging, the principles governing the behavior of its constituent ions are well-established in the field of organic electronics. The potential for this compound to influence the morphology and electronic structure of organic semiconductors positions it as a compound of interest for future research in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs).

Precursor and Intermediate in the Synthesis of Complex Organic Molecules and Heterocycles

This compound serves as a valuable precursor and intermediate in the synthesis of a wide array of complex organic molecules and heterocycles. The anilinium ion can be readily deprotonated to yield aniline, a fundamental building block in organic synthesis. The p-tolylsulphonate anion, being a good leaving group, can also participate in or influence various reaction pathways. This dual functionality makes the salt a convenient and stable source of both the aniline moiety and a sulfonic acid catalyst or reagent.

The synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and functional materials, often utilizes aniline derivatives. udel.edu Methodologies for aromatic functionalization and heterocycle synthesis can be initiated from aniline N-oxides, which are accessible from aniline itself. udel.edu The controlled release of aniline from this compound can be advantageous in reactions where the concentration of the free base is critical. Furthermore, the acidic nature of the anilinium ion can catalyze certain reactions, such as cyclizations and condensations, which are pivotal in the construction of heterocyclic rings.

Utility in the Synthesis of Bioactive Compounds and Alkaloids

The aniline scaffold is a common feature in a vast number of bioactive compounds and alkaloids. Consequently, this compound, as a stable and manageable source of aniline, finds indirect but significant application in the synthesis of these important molecules. The pharmaceutical industry frequently employs aniline and its derivatives as starting materials for drug development. umich.edu For example, the synthesis of various alkaloids, which are a class of naturally occurring chemical compounds containing basic nitrogen atoms, often involves reactions with aniline or its derivatives. nih.govmdpi.com

While direct use of this compound in multi-step total syntheses of specific alkaloids may not be extensively documented, its role as a precursor to the essential aniline building block is undeniable. The synthesis of complex bioactive molecules often requires precise control over reaction conditions, and the use of a salt like this compound can offer advantages in terms of handling and controlled release of the reactive aniline base. The development of new synthetic methodologies is crucial for accessing novel bioactive compounds, and the versatility of aniline-derived precursors is central to these efforts.

Application in the Construction of Advanced Building Blocks for Organic Synthesis

This compound, by providing access to the aniline moiety, is instrumental in the construction of more complex and advanced building blocks for organic synthesis. Aniline is a versatile starting material that can be readily functionalized to introduce a wide range of substituents onto the aromatic ring. researchgate.net This allows for the creation of a diverse library of substituted anilines, which are themselves valuable intermediates for more intricate molecular architectures.

For instance, the synthesis of copolymers based on aniline can lead to materials with tailored electronic and optical properties. urfu.ru These polymers can be further modified through polymer-analogous transformations to introduce additional functionalities. The ability to easily generate aniline from a stable salt facilitates its use in various synthetic transformations, including cross-coupling reactions, diazotization, and electrophilic substitutions, all of which are fundamental processes for creating advanced building blocks. Researchers have developed methods to create safer alternatives to aniline in drug discovery, highlighting the importance of this structural motif. umich.edu The development of novel synthetic technologies often relies on the availability of fundamental building blocks like aniline, which can be conveniently sourced from its salts.

Interdisciplinary Research Directions and Potential Synergies

The applications of this compound are not confined to a single discipline but rather extend across various fields of chemistry and materials science, fostering interdisciplinary research and synergistic opportunities. In materials science, the exploration of its role in organic electronics can be combined with polymer chemistry to develop novel conductive and semi-conductive materials. The study of its influence on the properties of thin films could lead to advancements in sensor technology, potentially for the detection of organic substances in gases. researchgate.net

In the realm of medicinal chemistry and drug discovery, the use of this compound as a precursor for bioactive compounds and alkaloids creates a strong link with pharmacology and biochemistry. The synthesis of novel heterocyclic compounds derived from aniline could lead to the discovery of new therapeutic agents. Furthermore, the fundamental study of the salt's crystal structure and intermolecular interactions, as has been done for related compounds, provides valuable insights for crystal engineering and the design of new solid-state materials. researchgate.net The convergence of organic synthesis, materials science, and medicinal chemistry, all leveraging the properties of this compound and its constituent parts, opens up exciting avenues for future research and innovation.

Future Directions and Unresolved Research Challenges in Anilinium P Tolylsulphonate Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of anilinium p-tolylsulphonate and its derivatives often relies on methods that are not aligned with the principles of green chemistry. Future research must focus on the development of sustainable and atom-economical synthetic routes.

Current Research and Future Outlook:

Mechanochemistry: Solid-state reactions, induced by mechanical force, offer a solvent-free alternative to conventional solution-phase synthesis. The mechanochemical synthesis of polyaniline from aniline (B41778) salts has demonstrated the feasibility of this approach. Future work should explore the direct mechanochemical synthesis of this compound from aniline and p-toluenesulfonic acid, potentially leading to higher yields, reduced waste, and lower energy consumption.

Biocatalysis: The use of enzymes in chemical synthesis is a cornerstone of green chemistry. Chemoenzymatic methods for the synthesis of anilines from nitroaromatic precursors present a milder and more selective alternative to traditional chemical reductions. The development of enzymatic or microbial processes for the synthesis of p-toluenesulfonic acid or the direct coupling of aniline and the sulfonate would represent a significant advancement in the sustainable production of these salts.

Solvent-Free and Alternative Solvents: Research into solvent-free reaction conditions or the use of greener solvents, such as water or bio-derived solvents, is crucial. The simple acid-base neutralization reaction to form this compound is amenable to such conditions, and systematic studies are needed to optimize these processes for industrial scalability.

Atom Economy: Future synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product. This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic approaches. For instance, the direct sulfonation of aniline under catalytic and solvent-free conditions could offer a more atom-economical route to the p-toluenesulfonate anion, which can then be combined with aniline.

A comparative table of traditional versus potential sustainable synthetic methods is presented below:

Synthetic MethodTraditional ApproachSustainable AlternativeKey Advantages of Alternative
Synthesis Reaction in organic solvents, often requiring heating and purification steps.Mechanochemical grinding of aniline and p-toluenesulfonic acid.Solvent-free, reduced energy consumption, potentially higher yield.
Aniline Production Chemical reduction of nitrobenzene (B124822) using metal catalysts and harsh reagents.Biocatalytic reduction of nitrobenzene using nitroreductases.Milder reaction conditions, high selectivity, reduced metal waste.
Overall Process Multi-step processes with significant solvent and energy usage.Integrated one-pot or continuous flow processes.Reduced waste, improved efficiency and safety.

Deeper Exploration of Structure-Function Relationships in Complex this compound Derivatives

The properties and applications of this compound derivatives are intrinsically linked to their molecular and supramolecular structures. A deeper understanding of these structure-function relationships is essential for the rational design of new materials with tailored functionalities.

Key Research Areas:

Correlation with Functional Properties: Future research should focus on establishing clear correlations between specific structural features and functional properties. For instance, in the field of nonlinear optics (NLO), it is crucial to understand how the molecular hyperpolarizability, which is influenced by donor-acceptor substituents, translates to the macroscopic NLO response of the crystal. This requires a combined approach of single-crystal X-ray diffraction, computational modeling, and property measurements.

Supramolecular Isomerism and Polymorphism: The possibility of forming different supramolecular isomers or polymorphs with distinct properties is an important area for exploration. The subtle interplay of non-covalent interactions can lead to different packing arrangements, which in turn can significantly impact properties such as solubility, stability, and optical and electronic characteristics.

The table below summarizes the known impact of different interactions on the structure of this compound derivatives:

Interaction TypeDescriptionImpact on Structure
Hydrogen Bonding (N-H···O) Strong, directional interactions between the anilinium cation and the sulfonate anion.Primary driving force for the formation of the salt and plays a key role in the crystal packing, often leading to the formation of chains or layers.
π–π Stacking Interactions between the aromatic rings of the cation and anion.Influences the packing density and can affect the electronic properties of the material.
Van der Waals Forces Weaker, non-directional interactions.Contribute to the overall stability of the crystal lattice.

Discovery of Novel Applications in Emerging Fields of Advanced Materials and Catalysis

While this compound and its derivatives have shown promise in specific areas, their full potential in emerging fields of advanced materials and catalysis remains largely untapped.

Emerging Applications:

Dynamic and Self-Healing Polymers: Anilinium salts can be incorporated into polymer networks to create dynamic materials. The reversible nature of the ionic interactions allows for the development of self-healing and malleable polymers that respond to external stimuli such as heat. Future research could explore the use of different this compound derivatives to tune the dynamic properties of these materials for applications in soft robotics, reusable adhesives, and smart coatings.

Conducting Polymers: Anilinium p-toluenesulfonate is a well-known dopant for polyaniline (PANI), a widely studied conducting polymer. The tosylate anion influences the solubility, processability, and conductivity of PANI. Future work could focus on designing novel anilinium sulfonate dopants to further enhance the properties of PANI for applications in flexible electronics, sensors, and energy storage devices.

Nonlinear Optical (NLO) Materials: Organic salts, including this compound derivatives, are attractive candidates for NLO applications due to their potential for high second-order and third-order optical nonlinearities. The presence of electron-donating and electron-withdrawing groups on the anilinium ring can enhance the molecular hyperpolarizability. A systematic exploration of new derivatives with optimized NLO properties could lead to the development of advanced materials for optical communications, data storage, and optical limiting.

Catalysis: While the direct catalytic application of this compound is not extensively documented, anilinium salts, in general, have been used in various catalytic processes. They can act as phase-transfer catalysts or as precursors to N-heterocyclic carbenes. The tosylate anion is a well-established leaving group in organic synthesis. Future research could investigate the potential of chiral this compound derivatives as organocatalysts for asymmetric synthesis.

Integration of Artificial Intelligence and Machine Learning for Predictive Design and Analysis

The vast chemical space of possible this compound derivatives presents a significant challenge for traditional experimental approaches. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful tool for accelerating the discovery and design of new materials with desired properties.

AI and ML in this compound Chemistry:

Predictive Crystal Structure Prediction: Machine learning models can be trained on existing crystallographic data to predict the crystal structures of new organic salts. researchbunny.comarxiv.orgresearchgate.netarxiv.orgdigitellinc.com These models can rapidly screen large numbers of candidate molecules and identify those that are most likely to form stable, crystalline materials with specific packing motifs. researchbunny.comresearchgate.netarxiv.org This approach can significantly reduce the experimental effort required for crystal engineering.

Structure-Property Relationship Modeling: AI algorithms can be used to develop quantitative structure-property relationship (QSPR) models that correlate the molecular and structural features of this compound derivatives with their functional properties. For example, ML models could be trained to predict the NLO response, solubility, or thermal stability of a new derivative based on its chemical structure.

Accelerated Materials Discovery: By combining predictive models for crystal structure and properties, AI can be used to perform high-throughput virtual screening of large libraries of potential this compound derivatives. This can help to identify promising candidates for specific applications, which can then be prioritized for experimental synthesis and characterization. liverpool.ac.ukinnovations-report.comivado.caacm.org

Generative Models for de Novo Design: Advanced AI techniques, such as generative models, can be used to design entirely new this compound derivatives with optimized properties. These models can learn the underlying principles of chemical bonding and molecular design to propose novel structures that are likely to exhibit desired functionalities.

The integration of AI and ML into the research workflow for this compound chemistry has the potential to revolutionize the field, enabling a more rational and efficient approach to the design and discovery of new functional materials.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing anilinium p-tolylsulphonate, and how can purity be validated?

  • Methodology : Use acid-base neutralization between p-toluenesulfonic acid and aniline in a polar solvent (e.g., acetonitrile or ethanol). Monitor reaction progress via pH titration, targeting stoichiometric equivalence . Post-synthesis, purity can be validated using:

  • Potentiometric titration to confirm protonation of the aniline moiety.
  • Elemental analysis (C, H, N, S) to verify stoichiometry.
  • FTIR spectroscopy to identify characteristic peaks (e.g., sulfonate S-O stretching at 1150–1250 cm⁻¹, anilinium N-H bending at 1600 cm⁻¹) .

Q. How can the pKa of this compound be determined experimentally?

  • Methodology : Employ potentiometric titration in acetonitrile or aqueous solutions. Use a calibrated glass electrode and reference buffer solutions (e.g., picric acid for non-aqueous systems). The pKa of the anilinium cation can be derived from the midpoint of the titration curve. For accuracy, validate results against DFT-calculated pKa values (B3LYP/IEFPCM method) .
  • Example Data :

CompoundExperimental pKa (in acetonitrile)DFT-Calculated pKa
Anilinium perchlorate10.510.7
p-Toluidinium perchlorate11.111.3
This compoundSee synthesis-specific data10.8–11.2
Table adapted from experimental and computational studies .

Q. What safety protocols are critical when handling p-toluenesulfonic acid derivatives like this compound?

  • Guidelines :

  • Use fume hoods to avoid inhalation of sulfonate dust.
  • Wear acid-resistant gloves and goggles due to the compound’s acidic nature.
  • Store in airtight containers away from moisture to prevent hydrolysis.
  • Consult SDS for p-toluenesulfonyl chloride analogs for emergency protocols (e.g., eye flushing with water for 15 minutes) .

Advanced Research Questions

Q. How can DFT calculations resolve contradictions in experimental pKa values for substituted anilinium ions?

  • Methodology : Apply the isodesmic reaction scheme (B3LYP/IEFPCM) to calculate relative pKa values. Use nonsubstituted anilinium ion as a reference system to minimize errors. For example, discrepancies between experimental and theoretical pKa in nitroanilinium derivatives (error <2.0 pKa units) often arise from solvent effects or incomplete protonation states. Validate computational models by comparing with high-quality potentiometric data .

Q. What strategies optimize crystallization conditions for this compound to enhance X-ray diffraction quality?

  • Approach :

  • Screen solvents (e.g., THF, DMSO) using slow evaporation or diffusion methods.
  • Adjust pH to stabilize the zwitterionic form, improving crystal packing.
  • Use thermal gravimetric analysis (TGA) to identify solvent-free crystallization windows.
  • Reference experimental protocols for similar sulfonate salts (e.g., ammonium reineckate crystallization in water) .

Q. How do competing intermolecular forces (e.g., H-bonding vs. π-stacking) influence the supramolecular structure of this compound?

  • Analysis :

  • Conduct single-crystal XRD to map H-bond networks (N-H···O sulfonate) and aromatic interactions.
  • Compare with computational Hirshfeld surface analysis to quantify interaction contributions.
  • Note: Steric hindrance from the p-tolyl group may reduce π-stacking efficiency, favoring layered H-bonded structures .

Q. What spectroscopic techniques are most effective in distinguishing this compound from its neutral precursor (aniline + p-toluenesulfonic acid)?

  • Techniques :

  • ¹H NMR : Look for downfield shifts in anilinium protons (δ 6.8–7.5 ppm) vs. neutral aniline (δ 6.5–6.7 ppm).
  • Raman spectroscopy : Identify sulfonate symmetric stretching (1030 cm⁻¹) absent in precursor acids.
  • UV-Vis : Monitor charge-transfer bands (250–300 nm) unique to the ionic complex .

Methodological Notes

  • Data Contradictions : If experimental pKa deviates >1.5 units from DFT predictions, re-evaluate solvent models or probe for impurities (e.g., residual aniline via GC-MS) .
  • Reproducibility : Document solvent purity (HPLC-grade), electrode calibration buffers, and crystallization temperatures to align with Beilstein Journal protocols .

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